molecular formula C5H4Cl2N2O B1338350 3,5-Dichloro-4-methoxypyridazine CAS No. 2288-74-6

3,5-Dichloro-4-methoxypyridazine

Cat. No.: B1338350
CAS No.: 2288-74-6
M. Wt: 179 g/mol
InChI Key: FZBKNXQRYVZIKH-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxypyridazine: is a heterocyclic compound with the molecular formula C5H4Cl2N2O . It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methoxy group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methoxypyridazine typically involves the methoxylation of 3,5-dichloropyridazine. One common method is the reaction of 3,5-dichloropyridazine with sodium methoxide in methanol. The reaction is carried out under reflux conditions for a specified period, usually around 1 hour .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and optimized reaction temperatures can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloro-4-methoxypyridazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

    Agricultural Chemistry: Employed in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methoxypyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 3,6-Dichloro-4-methoxypyridazine
  • 3,5-Dichloro-4-methylpyridazine
  • 3,5-Diamino-4,6-dinitropyridazine

Comparison: 3,5-Dichloro-4-methoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3,6-Dichloro-4-methoxypyridazine, it has different reactivity and applications.

Properties

IUPAC Name

3,5-dichloro-4-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-9-5(4)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBKNXQRYVZIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548146
Record name 3,5-Dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2288-74-6
Record name 3,5-Dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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